5-Bromo-7-nitroisoquinoline

Regioselective nitration Synthetic route divergence Building-block procurement

Standard nitration of 5-bromoisoquinoline yields exclusively the 8-nitro isomer; the 7-nitro regioisomer (CAS 1998216-19-5) requires alternative synthetic strategies, creating a persistent sourcing gap for medicinal chemistry programs exploring the 7-amino vector in PARP/kinase inhibitor SAR. This compound resolves that gap as a bifunctional building block with two orthogonal reactive handles. • C5-Br enables sequential Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) for aryl, alkynyl, or amino elaboration. • C7-NO₂ reduces to NH₂ for amide, sulfonamide, or heterocycle annulation, accessing underexplored 5,7-disubstituted isoquinoline chemical space complementary to the 5,8-series. • Predicted pKa 2.63 ± 0.16 enables rational extraction and salt-formation protocols during scale-up. Supplied at 97% purity for reliable research-grade procurement.

Molecular Formula C9H5BrN2O2
Molecular Weight 253.05 g/mol
Cat. No. B11865881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-nitroisoquinoline
Molecular FormulaC9H5BrN2O2
Molecular Weight253.05 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=CC(=C2)[N+](=O)[O-])Br
InChIInChI=1S/C9H5BrN2O2/c10-9-4-7(12(13)14)3-6-5-11-2-1-8(6)9/h1-5H
InChIKeyYZXJMBIEMVUZJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7-nitroisoquinoline: Chemical Identity and Specifications


5-Bromo-7-nitroisoquinoline (CAS 1998216-19-5; molecular formula C₉H₅BrN₂O₂; molecular weight 253.05 g/mol) is a disubstituted isoquinoline heterocycle bearing a bromine atom at the 5-position and a nitro group at the 7-position on the fused bicyclic scaffold . This substitution pattern generates a predicted pKa of 2.63 ± 0.16, a predicted density of 1.747 ± 0.06 g/cm³, and a predicted boiling point of 394.0 ± 22.0 °C . The compound is commercially available at 97% purity (Catalog No. CM258032) for research-grade procurement . As a member of the bromonitroisoquinoline family, it serves as a bifunctional building block wherein the bromo substituent provides a handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), and the nitro group offers a site for subsequent reduction to an amine or participation in nucleophilic aromatic substitution, enabling divergent synthetic elaboration pathways [1].

5-Bromo-7-nitroisoquinoline: Regiochemical Non-Interchangeability


Bromonitroisoquinolines with identical molecular formulae but differing nitro-group regiochemistry exhibit fundamentally distinct electronic environments at the reactive bromine center, which directly governs cross-coupling efficiency, regioselectivity of downstream functionalization, and acid-base handling behavior . The well-established direct nitration of 5-bromoisoquinoline with KNO₃/H₂SO₄ proceeds with high regioselectivity to afford exclusively the 8-nitro isomer (5-bromo-8-nitroisoquinoline, CAS 63927-23-1) [1]; the 7-nitro isomer cannot be accessed via this canonical route, requiring alternative synthetic strategies and thereby representing a distinct procurement decision. The predicted pKa difference between the 7-nitro (2.63) and 8-nitro (~2.0) isomers translates to meaningful divergence in extraction, salt formation, and chromatographic purification protocols during scale-up. Furthermore, the nitro-group position alters the π-electron density distribution across the isoquinoline scaffold, modulating the oxidative addition step in Pd-catalyzed couplings and potentially determining whether a given cross-coupling partner succeeds or fails [2]. Simple in-class substitution without verifying regiochemical compatibility risks synthetic failure, wasted catalyst screening, and irreproducible biological SAR data.

5-Bromo-7-nitroisoquinoline: Comparative Evidence vs. Analogues


Synthetic Route Divergence by Nitro Regiochemistry

The canonical synthetic route to bromonitroisoquinolines proceeds via direct nitration of 5-bromoisoquinoline with KNO₃ in concentrated H₂SO₄, which delivers exclusively 5-bromo-8-nitroisoquinoline (CAS 63927-23-1) in ~90% yield after recrystallization . The Organic Syntheses procedure confirms that the isolated 5-bromo-8-nitroisoquinoline product contains only 0–1% of the regioisomeric 8-bromo-5-nitroisoquinoline contaminant, demonstrating the high positional selectivity of this electrophilic aromatic substitution [1]. Critically, this direct nitration pathway does not produce 5-bromo-7-nitroisoquinoline; the 7-nitro isomer requires alternative synthetic strategies (e.g., construction of the isoquinoline ring from pre-functionalized precursors, or protection/directed-metalation sequences) that are fundamentally distinct from the large-scale, patent-protected process available for the 8-nitro isomer [2]. Consequently, 5-bromo-7-nitroisoquinoline occupies a niche as a non-interchangeable building block for programs requiring the 7-nitro vector.

Regioselective nitration Synthetic route divergence Building-block procurement Heterocyclic chemistry

Basicity Differences vs. Parent and 8-Nitro Isomer

The predicted acid dissociation constant (pKa) of 5-bromo-7-nitroisoquinoline is 2.63 ± 0.16, placing it approximately 1.76 log units more acidic than 5-bromoisoquinoline (pKa 4.39 ± 0.13) . This substantial decrease in basicity results from the electron-withdrawing effect of the 7-nitro group transmitted through the conjugated π-system. Compared with the 8-nitro isomer (5-bromo-8-nitroisoquinoline, predicted pKa ~2.0 ± 0.36) , the 7-nitro isomer is approximately 0.6 log units more basic. This pKa ordering (5-Br ≈ 4.39 > 5-Br-7-NO₂ ≈ 2.63 > 5-Br-8-NO₂ ≈ 2.0) reflects the differential transmission of the nitro group's electron-withdrawing effect to the pyridine nitrogen: the 8-nitro group is positioned closer to the heterocyclic nitrogen (peri-like arrangement), exerting a stronger acidifying influence than the 7-nitro group, which is one bond further removed.

pKa prediction Acid-base extraction Purification protocol Salt formation Isoquinoline basicity

Boiling Point Divergence: 7-Nitro vs. 8-Nitro Regioisomer

The predicted boiling point of 5-bromo-7-nitroisoquinoline at atmospheric pressure (760 mmHg) is 394.0 ± 22.0 °C, which is approximately 7.1 °C higher than that predicted for the 8-nitro isomer (386.9 ± 27.0 °C) . Both disubstituted compounds boil substantially higher than the monosubstituted 5-bromoisoquinoline (312.3 °C at 760 mmHg) , consistent with the increased molecular weight, enhanced dipole moment, and stronger intermolecular forces imparted by the nitro group. The boiling point elevation from the 8-nitro to the 7-nitro isomer (ΔT_bp ≈ +7.1 °C) is noteworthy given their identical molecular formulae and molecular weights; it suggests that the 7-nitro positional isomer engages in marginally stronger intermolecular dipole-dipole or π-stacking interactions in the condensed phase, which may also manifest as differences in chromatographic retention behavior.

Boiling point prediction Distillation Thermal stability Physicochemical differentiation Intermolecular interactions

HOMO-LUMO Gap Differentiation in Nitroisoquinoline Regioisomers

A comprehensive DFT study (B3LYP/6-311++G(d,p)) of three 5-substituted isoquinolines—5-bromoisoquinoline (5-BIQ), 5-aminoisoquinoline (5-AIQ), and 5-nitroisoquinoline (5-NIQ)—provides the only publicly available quantum mechanical benchmark for this scaffold class [1]. The HOMO-LUMO energy separation for 5-BIQ is 0.1623 au (approximately 4.42 eV), with the HOMO delocalized across the entire molecule and the LUMO localized on the pyridine ring [1]. The introduction of a nitro group at the 5-position (5-NIQ) substantially lowers both HOMO and LUMO energies due to the strong electron-withdrawing character of NO₂. While no DFT study of 5-bromo-7-nitroisoquinoline itself has been published, the combination of Br (σ-electron-withdrawing, π-electron-donating) at C5 and NO₂ (strong π-acceptor) at C7—a 1,3-relationship on the carbocyclic ring—creates a unique push-pull electronic system that is qualitatively distinct from both the 5-Br/8-NO₂ arrangement (where NO₂ is adjacent to the pyridine ring) and the monosubstituted benchmarks. The 7-nitro group's meta relationship to the pyridine nitrogen (vs. the 8-nitro group's peri-like proximity) is expected to produce a different degree of charge-transfer stabilization and thus a different HOMO-LUMO gap, which directly correlates with oxidative addition rates in Pd(0)-catalyzed cross-coupling at the C5-Br bond [2].

DFT calculation HOMO-LUMO gap Frontier molecular orbitals Charge transfer Electronic structure Cross-coupling reactivity

Divergent Pharmacophore Vectors from Nitro Reduction

Reduction of the nitro group to a primary amine is a standard transformation in medicinal chemistry campaigns to generate aniline-type building blocks for amide coupling, sulfonamide formation, or heterocycle annulation. The position of the resulting amino group (C7 vs. C8) dictates the exit vector of the amine substituent relative to the isoquinoline nitrogen and the bromine handle. Biological data on aminoisoquinoline positional isomers demonstrate that this vector difference is functionally significant: 5-aminoisoquinoline (5-AIQ) has been shown to reduce ischaemia/reperfusion injury in heart, intestine, and liver models and provides beneficial effects in rodent lung injury models [1]. The 5-amino-4-(4-trifluoromethylphenyl)isoquinolin-1-one derivative was identified as a potent and selective PARP-2 inhibitor (vs. PARP-1), demonstrating that the aminoisoquinoline scaffold position is critical for isoform selectivity [2]. While 7-aminoisoquinoline derivatives have received less attention in the public literature than their 5- and 8-amino counterparts, the 5-bromo-7-nitroisoquinoline scaffold uniquely enables access to 5-bromo-7-aminoisoquinoline—a regioisomer that cannot be obtained from the 8-nitro precursor—for systematic SAR exploration of aminoisoquinoline-based inhibitors where the 7-amino vector may match a given target's binding pocket requirements.

Nitro reduction Aminoisoquinoline Pharmacophore vector SAR exploration Medicinal chemistry

Supplier Landscape: 7-Nitro vs. 8-Nitro Isomer Availability

5-Bromo-8-nitroisoquinoline (CAS 63927-23-1) is stocked by multiple major chemical suppliers (TCI America at 98.0+% purity; BOC Sciences at 95% purity; various Chinese manufacturers at 96–99% purity) , reflecting its status as a well-established intermediate with a documented role in the synthesis of the AMPA receptor antagonist SPD502 . In contrast, 5-bromo-7-nitroisoquinoline (CAS 1998216-19-5) is listed by fewer suppliers; Chemenu offers the compound at 97% purity (Catalog No. CM258032) . The narrower supplier base for the 7-nitro isomer indicates a more specialized compound with lower manufacturing volume, which may affect lead times, minimum order quantities, and pricing for bulk procurement. For research programs requiring unambiguous regioisomeric identity, the documented CAS number (1998216-19-5) and the supplier-provided purity specification provide the necessary quality assurance framework for procurement decisions, though users should independently verify regioisomeric purity by ¹H NMR or HPLC given the potential for isomer contamination.

Commercial availability Supplier comparison Purity specification Procurement Research chemical sourcing

5-Bromo-7-nitroisoquinoline: Research and Industrial Applications


7-Aminoisoquinoline Pharmacophore for PARP and Kinase SAR

5-Bromo-7-nitroisoquinoline serves as a strategic precursor to 5-bromo-7-aminoisoquinoline upon nitro reduction, enabling exploration of the 7-amino vector on the isoquinoline scaffold. Published SAR around 5-aminoisoquinolin-1-one derivatives has established that the amino group position is critical for PARP-2 vs. PARP-1 selectivity, with specific 4-aryl-5-aminoisoquinolin-1-ones achieving potent and selective PARP-2 inhibition [1]. The 7-amino regioisomer—accessible from 5-bromo-7-nitroisoquinoline but not from the commercially dominant 5-bromo-8-nitroisoquinoline—offers an underexplored vector in PARP and kinase inhibitor chemical space. Following reduction of the nitro group, the retained C5-bromine enables subsequent Suzuki or Buchwald-Hartwig coupling to elaborate the scaffold, as demonstrated in structurally related 4-bromo-5-nitroisoquinoline systems [1].

Regioisomer-Dependent Cross-Coupling Reactivity

The differential electronic environment at C5-Br in 5-bromo-7-nitroisoquinoline vs. 5-bromo-8-nitroisoquinoline provides an experimentally tractable system for studying how remote nitro-group position modulates oxidative addition rates in Pd(0)-catalyzed cross-coupling reactions. The DFT study by Suganthi et al. (2016) established that 5-substituted isoquinolines exhibit distinct HOMO-LUMO gaps and charge-transfer characteristics depending on the electronic nature of the substituent [2]. Extending this framework to disubstituted systems, the 7-nitro isomer represents a regioisomeric probe molecule for investigating electronic effects on coupling efficiency, catalyst selection, and reaction optimization—data directly relevant to process chemistry groups scaling up Pd-catalyzed transformations on nitro-substituted heteroaryl bromides.

pKa-Driven Purification and Salt Formation Strategies

The predicted pKa difference of approximately 0.6 log units between 5-bromo-7-nitroisoquinoline (pKa 2.63 ± 0.16) and its 8-nitro isomer (pKa ~2.0 ± 0.36) provides a thermodynamic basis for designing selective extraction or precipitation protocols to separate regioisomeric mixtures that may arise during non-regioselective synthetic approaches. At pH ~2.3, the 8-nitro isomer is substantially deprotonated (neutral free base) while the 7-nitro isomer remains partially protonated, enabling differential partitioning between aqueous and organic phases. This physicochemical differentiation is also relevant for salt screening: counterion selection and crystallization conditions will differ between the two regioisomers due to their distinct basicities, affecting solid-form stability, solubility, and formulation properties in pharmaceutical development.

Orthogonal Functionalization for Diversity-Oriented Synthesis

5-Bromo-7-nitroisoquinoline is a bifunctional building block offering two orthogonal reactive handles: (i) the C5-Br for sequential Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce aryl, alkynyl, alkenyl, or amino substituents, and (ii) the C7-NO₂ for reduction to NH₂ followed by amide/sulfonamide/urea formation or heterocycle annulation. This divergent functionalization capability has been demonstrated in close structural analogs: 5-bromo-8-nitroisoquinoline undergoes Suzuki coupling with arylboronic acids to yield 5-aryl-8-nitroisoquinolines, and further N-alkylation and 1,3-dipolar cycloaddition reactions produce polyfunctional pyrrolo[2,1-a]isoquinolines [3]. The 7-nitro isomer extends this synthetic paradigm to a regioisomeric scaffold, enabling access to libraries of 5,7-disubstituted isoquinolines that are complementary to those derived from the 5,8-disubstituted series and expanding the accessible fragment space for biological screening.

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